molecular formula C7H4ClFN4S B13664717 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol

1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13664717
M. Wt: 230.65 g/mol
InChI Key: NNHBJDOKYBZDBX-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains a tetrazole ring substituted with a thiol group and a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Thiol Group: The thiol group can be introduced by reacting the tetrazole intermediate with thiourea under acidic conditions.

    Substitution with 2-Chloro-6-fluorophenyl Group: The final step involves the substitution of the tetrazole-thiol intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: It is used as a probe to study biological processes involving thiol groups and tetrazole rings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The tetrazole ring can interact with nucleic acids and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

    1-(2-Chloro-6-fluorophenyl)-1H-imidazole-5-thiol: Similar structure but with an imidazole ring instead of a tetrazole ring.

    1-(2-Chloro-6-fluorophenyl)-1H-triazole-5-thiol: Similar structure but with a triazole ring instead of a tetrazole ring.

Uniqueness: 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.

Properties

Molecular Formula

C7H4ClFN4S

Molecular Weight

230.65 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H4ClFN4S/c8-4-2-1-3-5(9)6(4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14)

InChI Key

NNHBJDOKYBZDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=S)N=NN2)F

Origin of Product

United States

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